2-(2-(Pyridin-3-yl)ethyl)pyridine
Description
2-(2-(Pyridin-3-yl)ethyl)pyridine is a bipyridine derivative featuring two pyridine rings connected via an ethyl linker. Pyridine-based compounds are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their electron-deficient aromatic systems and ability to coordinate with metals or biomolecules . Synthesis of such compounds often involves cross-coupling reactions or alkylation of pyridine precursors, as seen in analogous protocols for substituted pyridines .
Properties
IUPAC Name |
2-(2-pyridin-3-ylethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-5,8-10H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRHNJKOAMFDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290020 | |
| Record name | 2-(2-(3-pyridinyl)ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52864-48-9 | |
| Record name | NSC66162 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-(3-pyridinyl)ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-3-yl)ethyl)pyridine typically involves the reaction of 3-bromopyridine with 2-vinylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction proceeds via a Heck coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyridin-3-yl)ethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-(2-(Pyridin-3-yl)ethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(Pyridin-3-yl)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its interaction with biological targets, such as enzymes and receptors, can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
2-(2-Aminoethyl)pyridine
This compound replaces one pyridine ring with an aminoethyl group. The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to 2-(2-(Pyridin-3-yl)ethyl)pyridine.
2-(Pyridin-3-yl)acetamide
Featuring an acetamide substituent, this derivative exhibits distinct electronic properties due to the electron-withdrawing carbonyl group. Its melting point (288–292°C) and IR spectra (C=O stretch at 1668 cm⁻¹) highlight differences in intermolecular interactions compared to the nonpolar ethyl-linked bipyridine .
Substituted Pyridines with Bioactive Properties
Pyridine derivatives with halogen or aryl substitutions demonstrate significant variability in physicochemical and pharmacological properties:
Key Observations:
- Halogen Substitutions: Chlorine atoms (e.g., in 2-Amino-4-(2-chloro...) enhance lipophilicity and binding to hydrophobic enzyme pockets, as seen in SARS-CoV-2 protease inhibitors .
- Bridged vs. Fused Rings: Ethyl-linked bipyridines (e.g., this compound) may exhibit lower melting points than fused-ring systems (e.g., benzimidazoles) due to reduced rigidity .
- Bioactivity: Pyridine-acetamide hybrids show stronger protease inhibition than simple pyridines, suggesting that functional group diversity modulates target selectivity .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: Ethyl-linked bipyridines lack the C=O (1668 cm⁻¹) or -CN (2201 cm⁻¹) stretches observed in carbonyl- or nitrile-substituted analogs, simplifying spectral interpretation .
- NMR Shifts: Pyridine protons in this compound are expected near δ 7.18–7.79 ppm (aromatic H), similar to substituted pyridines in .
- Elemental Analysis: Pyridine-rich compounds typically show nitrogen content ~10–12%, consistent with 2-Amino-4-(2-chloro...) derivatives (N% 10.25–11.64) .
Biological Activity
2-(2-(Pyridin-3-yl)ethyl)pyridine, also known by its CAS number 52864-48-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has shown effective antibacterial activity against various strains, notably:
| Compound | Activity Type | Effective Concentration | Target Organism |
|---|---|---|---|
| This compound | Antibacterial | 8 μM | Staphylococcus aureus |
| Derivative A | Antibacterial | 32 μM | Escherichia coli |
| Derivative B | Antitumor | 64 μM | Leiomyosarcoma SK-UT-1 |
In a study, derivatives of this compound exhibited selective toxicity towards bacterial cells while sparing human cells, indicating a favorable therapeutic index .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The structure-activity relationship (SAR) analysis suggests that modifications to the pyridine ring can enhance cytotoxicity against these cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Derivative A | MDA-MB-231 | 8.0 |
| Derivative B | A549 | 15.0 |
The mechanism behind this activity may involve interactions with cellular nucleophiles, leading to cell death through apoptosis pathways .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial growth and cancer cell proliferation.
- Electrophilic Substitution : The vinyl group in the structure allows for electrophilic reactions that can lead to the formation of reactive intermediates capable of interacting with biological macromolecules.
- Cell Membrane Interaction : The hydrophobic nature of the pyridine ring facilitates penetration into cell membranes, enhancing bioavailability and efficacy.
Synthesis and Characterization
Synthesis methods for this compound typically involve palladium-catalyzed reactions that yield high conversion rates and selectivity for desired products. Characterization techniques such as NMR spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A recent investigation demonstrated that derivatives showed significant inhibition against Gram-positive bacteria, with minimal effects on Gram-negative strains due to their complex membrane structures .
- Anticancer Research : In vitro studies revealed that specific modifications on the pyridine ring led to enhanced antiproliferative activity against cancer cell lines, suggesting potential pathways for drug development targeting specific cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
